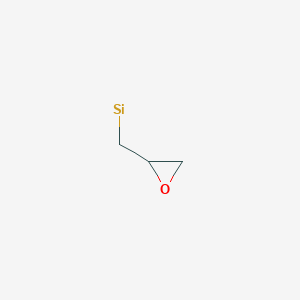

Glycidyl silane

Description

Structure

2D Structure

Properties

Molecular Formula |

C3H5OSi |

|---|---|

Molecular Weight |

85.16 g/mol |

InChI |

InChI=1S/C3H5OSi/c5-2-3-1-4-3/h3H,1-2H2 |

InChI Key |

SHHGHQXPESZCQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C[Si] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Glycidyl (B131873) Silanes: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of glycidyl silanes, a class of organosilicon compounds widely utilized as coupling agents and surface modifiers. Their bifunctional nature, possessing both a reactive epoxy group and hydrolyzable alkoxy groups, allows for the formation of stable covalent bonds between inorganic substrates and organic polymers. This document details their chemical structure, physical and chemical properties, key reaction mechanisms, and experimental protocols for their synthesis and application.

Chemical Structure and Nomenclature

Glycidyl silanes are characterized by a silicon atom bonded to one or more alkoxy groups and an organic substituent containing a glycidyl ether moiety. The most commonly utilized glycidyl silanes are (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) and (3-Glycidyloxypropyl)triethoxysilane (GPTES). The trimethoxy- or triethoxysilane (B36694) groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form a durable siloxane network.[1][2] The terminal epoxy group is reactive towards various nucleophiles, enabling covalent attachment to organic polymers.[1][2]

The general chemical structure of a glycidyl silane (B1218182) can be represented as:

(RO)₃Si-(CH₂)ₙ-O-CH₂-CH(O)CH₂

Where 'R' is typically a methyl or ethyl group, and 'n' is a small integer, usually 3.

Physicochemical Properties of Common Glycidyl Silanes

The following table summarizes the key quantitative properties of three common glycidyl silanes, providing a basis for comparison and selection for specific applications.

| Property | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | (3-Glycidyloxypropyl)triethoxysilane (GPTES) | (3-Glycidoxypropyl)methyldiethoxysilane |

| CAS Number | 2530-83-8[3][4] | 2602-34-8[5] | 2897-60-1[6] |

| Molecular Formula | C₉H₂₀O₅Si[3][4] | C₁₂H₂₆O₅Si[5] | C₁₁H₂₄O₄Si[6][7] |

| Molecular Weight | 236.34 g/mol [3][4] | 278.42 g/mol [5] | 248.39 g/mol [6][7] |

| Appearance | Colorless to faint yellow clear liquid[5][8] | Colorless to faint yellow clear liquid[5] | Colorless clear liquid[6] |

| Density | 1.07 g/mL at 25 °C[3][4] | 1.004 g/mL at 20 °C[5] | 0.978 g/mL at 25 °C[6] |

| Boiling Point | 120 °C at 2 mmHg[3][4] | 270 °C[9] | 122-126 °C at 5 mmHg[6] |

| Refractive Index | n20/D 1.429[3][4] | n20/D 1.427[5] | n20/D 1.431[6] |

| Flash Point | 113 °C (closed cup)[3] | > 110 °C | > 230 °F[6] |

| Solubility | Soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons. Immiscible with water.[10][11] | Miscible with alcohols, ketones and aliphatic or aromatic hydrocarbons. Immiscible with water. | N/A |

Key Reaction Mechanisms

The utility of glycidyl silanes stems from two primary chemical transformations: the hydrolysis and condensation of the alkoxysilane groups and the ring-opening reaction of the epoxide.

In the presence of water, the alkoxy groups of the silane undergo hydrolysis to form silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases.[12] The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form stable Si-O-Substrate bonds.[1] Alternatively, they can condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[13]

Hydrolysis and condensation of glycidyl silane.

The epoxide ring of the glycidyl group is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.[14][15] Common nucleophiles include amines, hydroxyls, thiols, and carboxylic acids, which are often present in organic polymers.[1] This reaction forms a stable covalent bond between the silanized surface and the organic matrix, acting as a molecular bridge.[1]

Epoxy ring-opening mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments involving glycidyl silanes.

This protocol describes the hydrosilylation of allyl glycidyl ether with trimethoxysilane (B1233946).

Materials:

-

Allyl glycidyl ether (11.4 g, 0.1 mol)

-

Trimethoxysilane (13.4 g, 0.11 mol)

-

Platinum-based catalyst (e.g., Karstedt's catalyst, 1 cm³, 10⁻⁵ mol based on platinum)

-

Nitrogen gas

-

Three-necked flask equipped with a reflux condenser, magnetic stir bar, and thermometer

Procedure:

-

Purge the three-necked flask with nitrogen gas three times.

-

Add allyl glycidyl ether and the platinum catalyst to the flask.

-

With stirring, heat the mixture to approximately 50 °C.

-

Add trimethoxysilane dropwise from a dropping funnel over a period of 1 hour, maintaining the reaction temperature at 50 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 50 °C.

-

Monitor the reaction progress by gas chromatography. The expected yield of γ-glycidyloxypropyltrimethoxysilane is approximately 80%.

-

Purify the crude product by vacuum distillation in an anhydrous and oxygen-free environment to obtain the final product.[5]

This protocol outlines a general procedure for modifying a hydroxyl-bearing substrate (e.g., glass, silicon wafer) with a this compound.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

-

Toluene (B28343) or ethanol (B145695) (anhydrous)

-

Acetic acid (glacial)

-

Deionized water

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying under a stream of nitrogen.

-

For a more rigorous cleaning and to generate surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water and drying. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

-

Silanization Solution Preparation:

-

Prepare a 1-5% (v/v) solution of GPTMS in an anhydrous solvent such as toluene or ethanol.

-

To catalyze the hydrolysis, a small amount of an acid, such as glacial acetic acid, can be added to adjust the pH to around 4-5.

-

-

Surface Modification:

-

Immerse the cleaned and dried substrate in the silanization solution for a specified time, typically ranging from 30 minutes to several hours. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70 °C) to accelerate the process.

-

-

Rinsing and Curing:

-

Remove the substrate from the silanization solution and rinse it thoroughly with the same solvent to remove any unbound silane.

-

Dry the substrate under a stream of nitrogen.

-

Cure the silane layer by baking the substrate in an oven at 100-120 °C for 1-2 hours. This step promotes the formation of a stable, cross-linked siloxane network on the surface.[2]

-

This protocol describes the covalent immobilization of a protein onto a surface functionalized with this compound.

Materials:

-

This compound-modified substrate

-

Protein solution (e.g., bovine serum albumin, antibodies) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Blocking solution (e.g., 1% bovine serum albumin or casein in the same buffer)

-

Washing buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

-

Incubate the this compound-modified substrate with the protein solution for a period ranging from 1 to 24 hours at a controlled temperature (e.g., 4 °C, room temperature, or 37 °C). The primary amine groups on the protein surface will react with the epoxy groups on the substrate to form stable covalent bonds.[16]

-

After incubation, remove the protein solution and wash the substrate several times with the washing buffer to remove any non-covalently bound protein.

-

To block any remaining reactive epoxy groups and prevent non-specific binding in subsequent steps, incubate the substrate with a blocking solution for 1-2 hours at room temperature.

-

Wash the substrate again with the washing buffer.

-

The substrate with the immobilized protein is now ready for use in various applications such as immunoassays, biosensors, or cell culture.

Workflow for protein immobilization.

Applications in Research and Drug Development

The unique properties of glycidyl silanes make them invaluable in various scientific and industrial applications:

-

Adhesion Promoters: They are widely used to enhance the adhesion between organic resins (e.g., epoxy, polyurethane, acrylics) and inorganic substrates (e.g., glass fibers, silica, metals) in composites, coatings, and sealants.[5][11]

-

Surface Modification: Glycidyl silanes are employed to functionalize surfaces for a variety of purposes, including the immobilization of biomolecules such as proteins, enzymes, and DNA for applications in biosensors, microarrays, and diagnostics.[16][17]

-

Cross-linking Agents: The epoxy group can participate in cross-linking reactions within polymer matrices, improving their mechanical strength, thermal stability, and chemical resistance.[5]

-

Drug Delivery: Functionalized nanoparticles and surfaces created using glycidyl silanes can be explored for controlled drug release applications.

-

Biomaterials: this compound-modified surfaces can be used to control cell adhesion and proliferation in tissue engineering and medical implant applications.

Conclusion

Glycidyl silanes are versatile chemical tools that bridge the gap between organic and inorganic materials. Their well-defined chemistry allows for the creation of stable and functional interfaces, making them indispensable in materials science, biotechnology, and drug development. A thorough understanding of their chemical structure, properties, and reaction mechanisms is crucial for their effective application in developing advanced materials and technologies.

References

- 1. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zmsilane.com [zmsilane.com]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. | Semantic Scholar [semanticscholar.org]

- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 11. benchchem.com [benchchem.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. researchgate.net [researchgate.net]

- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Reaction Mechanisms of Glycidyl Silanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of glycidyl (B131873) silanes, a versatile class of organosilicon compounds. With their dual functionality, comprising a reactive epoxy group and a hydrolyzable alkoxysilane, glycidyl silanes serve as crucial coupling agents and surface modifiers in a wide array of applications, including the development of advanced drug delivery systems and biosensors. This document details the primary synthetic routes, delves into the underlying reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of glycidyl silanes can be primarily achieved through three main pathways: hydrosilylation of allyl glycidyl ether, epoxidation of allylsilanes, and nucleophilic substitution.

Hydrosilylation of Allyl Glycidyl Ether

The most prevalent industrial method for synthesizing glycidyl silanes is the hydrosilylation of allyl glycidyl ether (AGE) with a trialkoxysilane, such as trimethoxysilane (B1233946) or triethoxysilane. This addition reaction is typically catalyzed by platinum complexes, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most common. The reaction proceeds with anti-Markovnikov selectivity, yielding the γ-glycidoxypropylalkoxysilane.[1]

A significant challenge in this method is the potential for side reactions, primarily the isomerization of allyl glycidyl ether to propenyl glycidyl ether, which is less reactive towards hydrosilylation and reduces the overall yield and purity of the desired product.[2] The formation of colloidal platinum can also lead to an increase in by-products.[3]

Epoxidation of Allyltrimethoxysilane (B1265876)

An alternative synthetic route involves the epoxidation of an allylsilane, such as allyltrimethoxysilane. This reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.[4] The epoxidation occurs at the double bond of the allyl group, forming the desired glycidyl functionality. This method offers a direct way to introduce the epoxide ring, but the synthesis of the starting allylsilane is a prerequisite.

Nucleophilic Substitution

Glycidyl silanes can also be synthesized via a nucleophilic substitution reaction, which can be viewed as a variation of the Williamson ether synthesis. This method typically involves the reaction of a haloalkylsilane, such as 3-chloropropyltrimethoxysilane (B1208415), with glycidol (B123203) in the presence of a base. The alkoxide of glycidol acts as the nucleophile, displacing the halide to form the glycidyl ether linkage.

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing synthesis protocols and controlling product distribution.

Hydrosilylation: The Chalk-Harrod and Modified Chalk-Harrod Mechanisms

The platinum-catalyzed hydrosilylation of olefins is generally understood to proceed via the Chalk-Harrod mechanism or a modified version of it.

Chalk-Harrod Mechanism:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The alkene (allyl glycidyl ether) coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the Pt-H bond (hydrometallation).

-

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the glycidyl silane (B1218182) product and regenerate the platinum(0) catalyst.

Modified Chalk-Harrod Mechanism: An alternative pathway, the modified Chalk-Harrod mechanism, proposes that after olefin coordination, the alkene inserts into the Pt-Si bond (silametallation) followed by C-H reductive elimination. The predominant mechanism can depend on the specific catalyst and reaction conditions.

Epoxidation Mechanism

The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction. The peroxy acid delivers an oxygen atom to the double bond in a single step through a "butterfly" transition state.[4] This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

Nucleophilic Substitution Mechanism

The synthesis via nucleophilic substitution follows a classic SN2 pathway. A base deprotonates the hydroxyl group of glycidol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom of the chloropropylsilane, displacing the chloride leaving group and forming the ether linkage.

Reactions of Glycidyl Silanes: Hydrolysis, Condensation, and Epoxide Ring-Opening

The utility of glycidyl silanes stems from the reactivity of both the alkoxysilane and the glycidyl functional groups.

-

Hydrolysis and Condensation: The trialkoxysilyl group readily undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[5][6][7][8][9] This is the fundamental chemistry behind their use as coupling agents and for surface modification. The rates of hydrolysis and condensation are influenced by pH, with acid or base catalysis accelerating the reactions.[5][6][7][8][9]

-

Epoxide Ring-Opening: The epoxide ring of the glycidyl group is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the basis for covalently attaching molecules containing nucleophilic groups such as amines, thiols, and hydroxyls. For example, the reaction with an amine results in the formation of a β-amino alcohol.[10] This reactivity is extensively used for the immobilization of biomolecules like antibodies and enzymes.[11][12]

Quantitative Data on Glycidyl Silane Synthesis

The following tables summarize quantitative data from various studies on the synthesis of glycidyl silanes, providing a basis for comparing different methodologies.

Table 1: Hydrosilylation of Allyl Glycidyl Ether

| Catalyst | Silane | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pt/C | Trimethoxysilane | 80-120 | 1-4 | up to 97.4 | [13] |

| Karstedt's Catalyst | 1,1,1,3,5,5,5-heptamethyltrisiloxane | - | - | High | [14] |

| Cobalt Pincer Catalyst | Trialkoxysilane | Room Temp | - | 98 | [2] |

| Single Atom Pt Catalyst | Various Silanes | - | - | High | [1] |

Table 2: Alternative Synthesis Methods (Data extrapolated from analogous reactions)

| Method | Key Reactants | Typical Conditions | Yield (%) | Key Considerations |

| Epoxidation | Allyltrimethoxysilane, m-CPBA | CH₂Cl₂, rt | Moderate to High | Stereospecific, requires prior synthesis of allylsilane.[15][16] |

| Nucleophilic Substitution | 3-Chloropropyltrimethoxysilane, Glycidol, Base | Solvent, Heat | Moderate | Potential for side reactions, requires careful control of stoichiometry. |

Detailed Experimental Protocols

Protocol for Hydrosilylation of Allyl Glycidyl Ether using a Heterogeneous Pt/C Catalyst[14]

-

Catalyst Preparation: Prepare an activated carbon-supported platinum catalyst.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the Pt/C catalyst.

-

Reactant Addition: Add allyl glycidyl ether to the vessel. Heat the mixture to the desired reaction temperature (e.g., 100°C).

-

Hydrosilylation: Add trimethoxysilane dropwise to the mixture while maintaining the temperature.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of the starting materials is complete.

-

Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Purification: Purify the crude product by vacuum distillation to obtain 3-glycidoxypropyltrimethoxysilane.

General Protocol for Epoxidation of an Allylsilane with m-CPBA[16][17]

-

Reactant Preparation: Dissolve the allyltrimethoxysilane in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a reaction flask.

-

Reagent Addition: Add m-CPBA portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

General Protocol for Nucleophilic Substitution Synthesis

-

Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve glycidol in a suitable anhydrous solvent. Add a strong base (e.g., sodium hydride) portion-wise to form the sodium glycidoxide.

-

Nucleophilic Attack: To the solution of the alkoxide, add 3-chloropropyltrimethoxysilane dropwise at a controlled temperature.

-

Reaction Progression: Heat the reaction mixture to drive the substitution to completion. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture and quench any remaining base. Filter off any salts formed.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows involving glycidyl silanes.

Hydrosilylation Reaction Pathway (Chalk-Harrod Mechanism)

Caption: The Chalk-Harrod mechanism for the platinum-catalyzed hydrosilylation of allyl glycidyl ether.

Surface Modification and Antibody Immobilization Workflow

Caption: Experimental workflow for surface modification and antibody immobilization using glycidyl silanes.

This compound in Drug Delivery Nanoparticle Formulation

Caption: Logical workflow for the formulation of a targeted drug delivery system using this compound-modified silica nanoparticles.

References

- 1. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. mdpi.com [mdpi.com]

- 11. docta.ucm.es [docta.ucm.es]

- 12. Oriented Antibody Immobilization on Silicon - CD Bioparticles [cd-bioparticles.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Glycidyl Silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of glycidyl (B131873) silane (B1218182), with a particular focus on γ-glycidoxypropyltrimethoxysilane (GPTMS), a widely used silane coupling agent. Understanding these reaction kinetics is crucial for controlling the sol-gel process and tailoring the properties of resulting materials for various applications, including in the pharmaceutical and biomedical fields.

Introduction to Glycidyl Silane Reactions

Glycidyl silanes are bifunctional molecules containing both a reactive organic glycidyl group and hydrolyzable alkoxy groups. The alkoxy groups undergo hydrolysis and condensation reactions to form a siloxane network (Si-O-Si), while the glycidyl group can participate in various organic reactions. The overall process can be summarized in two main steps:

-

Hydrolysis: The alkoxy groups (e.g., methoxy (B1213986), -OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and the corresponding alcohol (e.g., methanol). This reaction is often the rate-determining step and is highly dependent on factors such as pH, temperature, and catalysts.[1][2][3]

-

Condensation: The newly formed silanol groups can then react with each other or with remaining alkoxy groups to form a siloxane network, releasing water or alcohol as a byproduct.[4][5][6]

Simultaneously, under certain conditions, the epoxy ring of the glycidyl group can undergo hydrolysis (ring-opening) to form a diol.[7] The interplay between these reactions dictates the final structure and properties of the resulting material.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation of this compound are significantly influenced by several experimental parameters.

-

pH: The hydrolysis of silanes is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[1][2][8] Under acidic conditions, the hydrolysis rate is generally faster than the condensation rate, leading to more stable silanol intermediates.[3][5] In contrast, basic conditions promote a faster condensation reaction.[2] For GPTMS, the pH also determines the kinetics of epoxy ring hydrolysis versus silicon condensation.[9]

-

Temperature: Increasing the temperature accelerates all reaction rates, including hydrolysis, condensation, and epoxy ring opening.[1][7][10]

-

Catalysts: Acids and bases are common catalysts for both hydrolysis and condensation.[1][2] Organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have also been shown to effectively catalyze the hydrolysis of GPTMS, particularly in non-aqueous solutions.[11]

-

Solvent: The type of solvent and the concentration of water play a crucial role. The presence of an alcohol co-solvent can slow down the hydrolysis reaction.[1][4] The ratio of water to silane is also a critical parameter.[11]

-

Concentration: Higher concentrations of the silane coupling agent generally lead to faster hydrolysis and self-polymerization rates.[1][10]

Quantitative Kinetic Data

The following tables summarize key quantitative data on the hydrolysis and condensation kinetics of this compound from various studies.

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant for the first hydrolysis step of γ-GPS | 0.026 min⁻¹ | 2 wt% aqueous solution, pH 5.4, 26°C | [7] |

| Activation energy of epoxy ring opening of γ-GPS | 68.4 kJ/mol | 2 wt% aqueous solution, pH 5.4 | [7] |

| Factor | Observation | Conditions | Reference |

| Temperature | Hydrolysis, condensation, and epoxy ring opening are dramatically accelerated with an increase from 26 to 70°C. | 2 wt% γ-GPS in aqueous solution, pH 5.4 | [7] |

| pH | Hydrolysis is fastest under acidic or basic conditions and slowest at pH 7. | General for alkoxysilanes | [2][8] |

| pH | Under slightly acidic conditions, epoxy-ring hydrolysis is kinetically more favorable than silica (B1680970) network formation. Under basic conditions, silicon condensation is the main reaction. | GPTMS in water | [9] |

| Catalyst | Dibutyltin dilaurate (DBTDL) and dibutyltin diacetate catalyze the hydrolysis of GPTMS at rates similar to acidified water. | 1% GPTMS in 95% ethanol (B145695) and 4% water | [11] |

Experimental Protocols for Kinetic Studies

The study of this compound kinetics often involves a combination of spectroscopic techniques to monitor the disappearance of reactants and the formation of intermediates and products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the hydrolysis and condensation of silanes, providing detailed structural information.[7][11][12][13]

Objective: To monitor the kinetics of hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane (γ-GPS).

Materials:

-

γ-GPS

-

D₂O/H₂O (e.g., 26%/74%)

-

pH buffer (e.g., to maintain pH 5.4)

-

NMR spectrometer (e.g., equipped for ¹H, ¹³C, and ²⁹Si nuclei)

Methodology:

-

Prepare a 2 wt% aqueous solution of γ-GPS in a D₂O/H₂O mixture.

-

Adjust the pH of the solution to the desired value (e.g., 5.4).

-

Transfer the solution to an NMR tube.

-

Acquire NMR spectra at regular time intervals to monitor the reaction progress.

-

¹H NMR: Can be used to follow the disappearance of the methoxy protons of the silane and the appearance of methanol.[7]

-

¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) sequences can be used to monitor the hydrolysis by observing the changes in the carbon signals of the propyl chain and the methoxy groups.[7]

-

²⁹Si NMR: Provides direct information on the different silicon species present (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species).[5][7][11]

-

-

Integrate the relevant peaks in the spectra to determine the concentration of each species over time.

-

Calculate the reaction rates from the concentration versus time data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is another valuable technique for monitoring the hydrolysis and condensation reactions in real-time.[4][14][15]

Objective: To qualitatively and quantitatively analyze the chemical reactions involving the hydrolysis and condensation of GPTMS.

Materials:

-

GPTMS

-

Alcoholic solvent (e.g., methanol)

-

Water

-

Acid catalyst

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

-

Prepare a solution of GPTMS in the alcoholic solvent (e.g., 10% by volume).[14]

-

Initiate the hydrolysis by adding acidified water.

-

Place a drop of the reacting solution onto the ATR crystal.

-

Record FT-IR spectra at regular time intervals.

-

Monitor the changes in specific vibrational bands:

-

Si-O-C stretching (of the methoxy group): Disappearance indicates hydrolysis.

-

Si-OH stretching: Appearance indicates the formation of silanols.[14]

-

Si-O-Si stretching (around 1100-1010 cm⁻¹): Appearance and growth indicate condensation.[14]

-

Epoxy ring vibrations (around 1270 cm⁻¹ and 950-900 cm⁻¹): Can be monitored to assess the stability of the glycidyl group.[14]

-

-

Analyze the peak intensities or areas to follow the kinetics of the different reactions.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key processes involved in the hydrolysis and condensation of this compound.

Caption: Reaction pathway for this compound hydrolysis, condensation, and epoxy ring opening.

References

- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Adhesion Mechanism of Glycidyl Silane on Diverse Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the adhesion mechanism of glycidyl (B131873) silane (B1218182), a versatile coupling agent, on a variety of substrates including metals, silicon-based materials, and polymers. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize glycidyl silane for surface modification and adhesion promotion in their respective fields.

Core Adhesion Mechanism: A Two-Step Process

Glycidyl silanes, such as (3-Glycidoxypropyl)trimethoxysilane (GPTMS), are bifunctional molecules that act as a molecular bridge between inorganic substrates and organic polymers.[1][2] The adhesion mechanism is primarily a two-step process involving hydrolysis and condensation.

1.1. Hydrolysis: Activation of the Silane

The first step is the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom in the presence of water. This reaction is often catalyzed by acids or bases and results in the formation of reactive silanol (B1196071) groups (Si-OH).[3][4] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the concentration of water and silane.[3] At ambient temperature and a pH of 5.4, the hydrolysis of γ-glycidoxypropyltrimethoxysilane (γ-GPS) can take a few hours.[3]

1.2. Condensation: Bonding to the Substrate and Cross-linking

The newly formed silanol groups can then undergo two condensation reactions:

-

Interfacial Condensation: The silanol groups react with hydroxyl (-OH) groups present on the surface of inorganic substrates, such as metals with a native oxide layer or silicon wafers, forming stable covalent siloxane bonds (Si-O-Substrate).[5] This reaction is the primary mechanism for adhesion to these surfaces.

-

Self-Condensation: Silanol groups can also condense with each other to form a cross-linked polysiloxane network on the substrate surface. This network provides a durable and robust interface.

Adhesion to Specific Substrates

The interaction of the glycidyl functional group is crucial for bonding to organic polymers. The epoxy ring can react with various functional groups present in polymer chains, such as amines, hydroxyls, and carboxyls.[6]

2.1. Metal Substrates

Glycidyl silanes are effective adhesion promoters for a variety of metals, including aluminum, steel, and zinc.[7][8][9] The native oxide layer on these metals provides the necessary hydroxyl groups for the condensation reaction with the silanol groups of the hydrolyzed silane.[5] The glycidyl group can then react with the polymer matrix of a coating or adhesive, forming a strong covalent bond.

| Substrate | Adhesive/Coating | Test Method | Bond Strength (MPa) | Reference |

| Hot-dip Galvanized Steel | Epoxy | Pull-off | ~12.5 | [10] |

| Aluminum Alloy | Epoxy Adhesive | Lap Shear | 25.61 - 34.68 | [11] |

| Aluminum | Epoxy Adhesive | Lap Shear | ~12 - 18 | [12] |

| Stainless Steel | Silane Film | Not Specified | Good Corrosion Resistance | [13] |

2.2. Silicon-Based Substrates

Silicon wafers and other silicon-based materials, such as glass and silica, have abundant hydroxyl groups on their surfaces, making them ideal substrates for silane treatment.[14] The silanization process forms a dense, cross-linked siloxane layer covalently bonded to the silicon surface. This modified surface can then be used to immobilize biomolecules or to promote adhesion to subsequent polymer layers. The shear bond strength of a luting agent to fused quartz (SiO2) was found to be in the range of 1.2 to 25.2 MPa before thermocycling, depending on the specific silane and acidic functional monomer used.[15]

2.3. Polymer Substrates

Adhesion to polymers is more complex and depends on the specific functional groups present on the polymer surface. For polymers with reactive groups like hydroxyls or amines, the epoxy ring of the this compound can form covalent bonds. For inert polymers like polypropylene, surface pre-treatment (e.g., plasma or corona treatment) is often necessary to introduce such functional groups.[16]

| Polymer Substrate | Treatment | Adhesive/Coating | Test Method | Bond Strength (MPa) | Reference |

| Polypropylene (PP) | Flame treatment + Epoxy-silane | Acrylic Lacquer | Pull-off | ~4.5 | [12] |

| Polymethyl Methacrylate (PMMA) | Silanization (MPS and APS) | PMMA | Shear Bond | 13.8 - 15.0 | [17] |

| Polydimethylsiloxane (PDMS) - PMMA | Silane Primer | - | Tensile Bonding | ~2.5 | [18] |

Experimental Protocols

3.1. General Protocol for Silane Deposition from Aqueous Alcohol Solution [6]

3.2. Protocol for Pull-Off Adhesion Test (ASTM D4541) [19][20][21][22][23]

3.3. Protocol for 180° Peel Adhesion Test (ASTM D3330) [1][24][25][26]

Conclusion

Glycidyl silanes are highly effective adhesion promoters for a wide range of substrates. Their bifunctional nature allows them to form a durable, covalent bridge between inorganic surfaces and organic polymers. Understanding the fundamental mechanisms of hydrolysis, condensation, and the subsequent reactions of the glycidyl group is essential for optimizing adhesion performance in various applications. The provided protocols offer a starting point for the successful application and evaluation of this compound coatings. Further optimization of process parameters will likely be necessary to achieve the desired adhesion strength for specific substrate-polymer combinations.

References

- 1. adhesivesresearch.com [adhesivesresearch.com]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. gelest.com [gelest.com]

- 7. 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 8. US20070059448A1 - Method of applying silane coating to metal composition - Google Patents [patents.google.com]

- 9. surrey.ac.uk [surrey.ac.uk]

- 10. US6827981B2 - Silane coatings for metal - Google Patents [patents.google.com]

- 11. Surface Treatments for Enhancing the Bonding Strength of Aluminum Alloy Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. asianpubs.org [asianpubs.org]

- 14. paint.org [paint.org]

- 15. researchgate.net [researchgate.net]

- 16. (3- GLYCIDOXYPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 17. Effects of silane coupling agents and solutions of different polarity on PMMA bonding to alumina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]

- 20. hightower-labs.com [hightower-labs.com]

- 21. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]

- 22. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]

- 23. industrialphysics.com [industrialphysics.com]

- 24. ASTM D3330 | Mecmesin [mecmesin.com]

- 25. ASTM D3330 and PET Film Peel Strength Testing: Full Guide [selfadhesivefilm.com]

- 26. file.yizimg.com [file.yizimg.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Glycidyl Silane Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize glycidyl (B131873) silane (B1218182) films, such as those derived from (3-Glycidyloxypropyl)trimethoxysilane (GPTMS or GOPS). Mastery of these techniques is essential for ensuring the quality, homogeneity, and functionality of silanized surfaces critical in drug delivery systems, biocompatible coatings, and biosensor development.

Introduction to Glycidyl Silane Films

Glycidyl silanes are organofunctional silane coupling agents widely used to modify inorganic substrates like silicon, glass, and metal oxides.[1][2] The molecule possesses two key functionalities: alkoxy groups (e.g., methoxy (B1213986) or ethoxy) that hydrolyze to form reactive silanols, and a terminal epoxy (glycidyl) group. The silanols condense with hydroxyl groups on the substrate surface and with each other to form a durable, covalent siloxane network (Si-O-Si).[3] The reactive epoxy ring is then available for subsequent covalent immobilization of biomolecules, polymers, or other organic moieties.[3][4]

The performance of these films is critically dependent on their structure, thickness, and surface chemistry. Spectroscopic characterization is therefore indispensable for quality control and process optimization.

The Silanization Process: A Multi-Step Reaction

The formation of a this compound film is a solution-based process that involves several simultaneous reactions. Understanding this workflow is key to interpreting characterization data. The process is dramatically accelerated by increases in temperature.[1][5]

-

Hydrolysis: The alkoxy groups on the silane molecule react with water to form silanol (B1196071) groups (Si-OH) and release alcohol as a byproduct.[6]

-

Condensation: The newly formed silanol groups condense with each other (self-condensation) to form oligomers in the solution and with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds.[2]

-

Epoxy Ring Opening: Under certain conditions, particularly with increased temperature, the epoxy ring can open to form a diol structure.[1][5] This is often an unintended side reaction that can affect the subsequent functionalization steps.

Key Spectroscopic Characterization Techniques

A multi-technique approach is necessary to gain a complete picture of the silane film's properties.

FTIR is a powerful and accessible technique for confirming the presence of key functional groups and monitoring the chemical changes during the silanization process.[6] By analyzing the absorption of infrared radiation at specific wavenumbers, one can identify the molecular vibrations characteristic of different chemical bonds.

Key FTIR Peaks for this compound (GPTMS) Films:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2935-2869 | C-H stretching (alkyl chains) | Confirms presence of the propyl chain from GPTMS.[7] |

| ~1190-1070 | Si-O-Si asymmetric stretching | Indicates the formation of the siloxane network backbone.[7][8] |

| ~1074 | Si-O-CH₃ stretching | Presence suggests incomplete hydrolysis of the methoxy groups.[7] |

| ~910 | Epoxy ring vibration (C-O stretching) | Confirms the integrity and availability of the reactive glycidyl group.[7][9] |

| ~815 | Si-O-C stretching | Further evidence of the silane structure.[7] |

XPS is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top 1-10 nm of a surface.[10][11] It is invaluable for confirming the presence of the silane layer, assessing its purity, and analyzing the chemical bonding at the film-substrate interface.

Key XPS Peaks for this compound (GOPS/GPTMS) Films on Silicon:

| Element | Binding Energy (eV) | Assignment | Significance |

| Si 2p | ~99.9 | Si-Si (Elemental Silicon) | Signal from the underlying silicon substrate.[3] |

| Si 2p | ~103.0 - 103.3 | Si-O (SiO₂ and Siloxane) | Represents both the native oxide layer and the Si-O bonds from the deposited silane film.[3][12] |

| C 1s | ~284.8 - 285.0 | C-C / C-H | Adventitious carbon and the alkyl chain of the silane. |

| C 1s | ~286.5 | C-O (Ether and Epoxy) | Directly indicates the presence of the glycidyl functional group. |

| O 1s | ~532.3 - 533.1 | Si-O | Corresponds to oxygen in the substrate (SiO₂) and the silane network (Si-O-Si, Si-O-C).[13] |

Angle-resolved XPS (ARXPS) can further provide non-destructive depth-profiling information, helping to confirm if the film is a monolayer.[3][14]

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films with sub-nanometer precision.[15][16] It measures the change in polarization of light upon reflection from the sample surface. This technique is crucial for optimizing deposition parameters to achieve a desired film thickness, often aiming for a uniform monolayer.[15][17]

Typical Thickness Values for this compound Films:

| Deposition Method | Typical Thickness Range (nm) | Notes |

| Solution Deposition | 1.5 - 5.3 | Thickness is highly dependent on concentration, time, and post-deposition cleaning steps.[15] Wiping can remove unbound silane.[15] |

| Vapor Phase Deposition | ~1.1 | Can produce more uniform and controlled monolayers.[15] |

| Monolayer (Theoretical) | ~1.5 - 2.0 | The expected thickness for a single, vertically-oriented layer of silane molecules.[18] |

Immersion ellipsometry can be used to break the correlation between thickness and refractive index for very thin films, allowing for more accurate and independent determination of both parameters.[18]

Experimental Protocols

Reproducible film formation requires meticulous attention to experimental detail. The following are generalized protocols for substrate preparation and silanization.

Objective: To remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups.

Protocol: Piranha Etch (for Silicon/Glass Substrates) Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The mixture is highly exothermic.

-

Immerse the substrates in the freshly prepared solution for 30-60 minutes at 90°C.[19]

-

Remove substrates and rinse copiously with deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen or in an oven.[19] The surface is now active and should be used immediately.

Objective: To deposit a uniform this compound film onto the activated substrate.

Protocol: Aqueous Ethanol (B145695) Deposition

-

Prepare a 95:5 (v/v) ethanol-water solution. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.[20]

-

Add (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) to the acidified solvent to a final concentration of 1-2% (v/v).

-

Allow the solution to hydrolyze for 5-30 minutes with stirring.

-

Immerse the cleaned, dry substrates in the silane solution for 2-4 hours.[20]

-

Remove the substrates and rinse sequentially with ethanol and DI water to remove physisorbed silane.[19]

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the final condensation and covalent bond formation.[20][21]

Integrated Characterization Workflow

A logical workflow ensures comprehensive analysis of the prepared films.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. details | Park Systems [parksystems.com]

- 16. Thin Film Thickness Measurement | Applications | Ellipsometry [semilab.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. surfmods.jp [surfmods.jp]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Role of Glycidyl Silane as a Coupling Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) silanes, a class of organofunctional silanes, play a pivotal role in materials science, particularly as coupling agents at the interface between organic and inorganic materials. Their bifunctional nature allows them to form a durable bridge, enhancing adhesion and improving the overall performance of composite materials, coatings, and adhesives. This technical guide provides an in-depth exploration of the core principles of glycidyl silane (B1218182) coupling agents, with a focus on 3-Glycidoxypropyltrimethoxysilane (GPTMS), a widely utilized compound in this class. The guide details the mechanism of action, presents quantitative performance data, outlines key experimental protocols, and visualizes the underlying chemical processes.

Mechanism of Action

The efficacy of glycidyl silane as a coupling agent stems from its unique molecular structure, which features two distinct reactive moieties: a hydrolyzable trimethoxysilyl group and an organic glycidyl (epoxy) group, connected by a stable propyl spacer.[1] This dual functionality enables it to chemically bond with both inorganic substrates and organic polymers.[1]

The coupling mechanism proceeds in a multi-step process:

-

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.[2]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, silica (B1680970), metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[1][3]

-

Interfacial Coupling: The organic glycidyl group is now oriented away from the inorganic surface and is available to react with functional groups of an organic polymer, such as amines, hydroxyls, or carboxyl groups.[4] This reaction, typically a ring-opening of the epoxide, forms a covalent bond between the silane and the polymer matrix.

This "chemical bridge" effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler or substrate, leading to a significant improvement in the mechanical and physical properties of the composite material.

Quantitative Performance Data

The application of this compound coupling agents leads to measurable improvements in the performance of various materials. The following tables summarize key quantitative data from published research.

Table 1: Enhancement of Mechanical Properties in Polymer Composites

| Polymer Matrix | Inorganic Filler | This compound Concentration | Property Improvement | Reference |

| Polyurethane (PU) | Mesoscopic Fly Ash (MFA) | 2.5 wt% | Compressive Strength: +21.6%, Fracture Toughness: +10.1%, Flexural Strength: +8.8%, Bond Strength: +19.3% | [5] |

| Epoxy Resin | β-Silicon Carbide (β-SiC) | 10 wt% filler loading | Significant enhancement in flexural and impact strength | [6] |

| Silicon Rubber (SR) | Carbon Fiber (CF) | Not specified | Tensile Strength: +32.0% | [7] |

| Unsaturated Polyester | Graphene | 3 wt% | Highest polarization resistance and lowest corrosion rate | [8] |

Table 2: Kinetic Data for 3-Glycidoxypropyltrimethoxysilane (GPTMS)

| Parameter | Condition | Value | Reference |

| Pseudo-first order rate constant (first hydrolysis step) | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ | [4] |

| Activation energy of epoxy ring opening | 2 wt% aqueous solution, pH 5.4 | 68.4 kJ/mol | [4] |

Table 3: Adhesion Strength of Silane-Treated Surfaces

| Substrate | Adhesive/Coating | Silane Treatment | Adhesion Strength | Reference |

| Silica-coated titanium | Luting cement | 2.0 vol% 3-acryloyloxypropyltrimethoxysilane | 14.8 MPa (Shear Bond Strength) | [9] |

| Lithium Disilicate Glass-Ceramic | Dual-cured resin cement | Hot water/hot air dried silane | 25.13 MPa (Micro-shear Bond Strength) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound coupling agents.

Protocol for Surface Modification of Silica Nanoparticles with GPTMS

This protocol describes a common procedure for the silanization of silica nanoparticles in a solution phase.

Materials:

-

Silica nanoparticles

-

3-Glycidoxypropyltrimethoxysilane (GPTMS)

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)

-

Toluene (B28343) (for washing)

-

Acetone (B3395972) (for washing)

-

Centrifuge

-

Ultrasonic bath

-

Oven

Procedure:

-

Dispersion of Silica Nanoparticles:

-

Disperse a known amount of silica nanoparticles (e.g., 1 g) in a solution of ethanol and deionized water (e.g., 1:1 v/v, 30 mL total volume).

-

Use an ultrasonic bath to ensure a uniform dispersion of the nanoparticles.[11]

-

-

Hydrolysis of GPTMS:

-

In a separate container, prepare the GPTMS solution. The concentration of GPTMS can be varied (e.g., 30, 50, 80, 110 wt% with respect to the weight of nano-silica).[11]

-

Add the desired amount of GPTMS to an ethanol/water mixture.

-

Adjust the pH of the solution to approximately 4-5 using a dilute acid like HCl or acetic acid to catalyze the hydrolysis of the methoxy groups.[11] Allow the solution to stir for a specified time (e.g., 30 minutes) to ensure complete hydrolysis.

-

-

Silanization Reaction:

-

Add the hydrolyzed GPTMS solution to the silica nanoparticle dispersion while stirring.

-

Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours) to allow the silanol groups to react with the hydroxyl groups on the silica surface.

-

-

Washing and Separation:

-

After the reaction, centrifuge the mixture to separate the surface-modified silica nanoparticles from the solution.

-

Wash the nanoparticles sequentially with toluene and acetone to remove any unreacted GPTMS and byproducts.[12] Repeat the washing and centrifugation steps several times.

-

-

Drying:

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique to confirm the successful grafting of this compound onto a substrate.

Procedure:

-

Sample Preparation:

-

Prepare a small amount of the dried, surface-modified powder (e.g., silica nanoparticles).

-

For analysis, the powder can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the FTIR spectrum of the unmodified (control) substrate and the this compound-modified substrate over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Spectral Analysis:

-

Compare the spectra of the modified and unmodified samples.

-

Look for the appearance of new characteristic peaks in the spectrum of the modified sample that are indicative of the this compound. Key peaks to identify include:

-

C-H stretching vibrations of the propyl chain (around 2940 and 2870 cm⁻¹).

-

The epoxy ring vibration (around 910 cm⁻¹).

-

Si-O-Si asymmetric stretching (around 1100 cm⁻¹), which may broaden or shift upon condensation.

-

-

A decrease in the intensity of the broad peak corresponding to surface hydroxyl groups (around 3400 cm⁻¹) can also indicate a successful reaction.

-

Protocol for Contact Angle Measurement

Contact angle measurements are used to assess the change in surface energy and wettability of a substrate after silanization.

Procedure:

-

Substrate Preparation:

-

Use a flat substrate (e.g., glass slide, silicon wafer) for accurate measurements.

-

Clean the substrate thoroughly to remove any contaminants.

-

Apply the this compound coating using a suitable method (e.g., dip-coating, spin-coating, vapor deposition) and cure as required.

-

-

Measurement:

-

Place a small droplet of a probe liquid (typically deionized water) onto the surface of the unmodified and modified substrates.

-

Use a goniometer or a contact angle measurement system to capture an image of the droplet.

-

Measure the angle formed at the three-phase (solid-liquid-gas) contact point.

-

-

Interpretation:

-

A change in the contact angle indicates a modification of the surface chemistry. Typically, a surface treated with a this compound will become more hydrophobic compared to a clean, hydroxylated inorganic surface, resulting in an increase in the water contact angle.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the action of this compound as a coupling agent.

Caption: Hydrolysis of this compound to silanetriol and its condensation with an inorganic substrate.

Caption: A typical experimental workflow for surface modification with this compound.

Caption: Reaction of the epoxy group of the silane with an amine group on a polymer chain.

Conclusion

Glycidyl silanes are indispensable tools in materials science for enhancing the interfacial adhesion between dissimilar materials. Their effectiveness is rooted in a well-understood mechanism of hydrolysis, condensation, and subsequent reaction with organic polymers. The quantitative data presented herein demonstrates the significant improvements in mechanical properties and adhesion that can be achieved through their use. The provided experimental protocols offer a practical starting point for researchers and scientists to implement surface modification strategies in their own work. The continued development and application of this compound coupling agents will undoubtedly contribute to the creation of advanced materials with tailored properties for a wide range of applications, including in the field of drug development where surface functionalization is critical.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silanated Surface Treatment: Effects on the Bond Strength to Lithium Disilicate Glass-Ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film [scirp.org]

A Theoretical Examination of Glycidyl Silane Reaction Pathways

Abstract: Glycidyl (B131873) silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are bifunctional molecules widely employed as coupling agents, adhesion promoters, and precursors for hybrid organic-inorganic materials.[1][2] Their versatility stems from the distinct reactivity of the silane (B1218182) and epoxy functional groups. Understanding the intricate reaction pathways—hydrolysis, condensation, and epoxy ring-opening—is paramount for controlling material properties and optimizing performance. This technical guide provides an in-depth analysis of the core reaction pathways of glycidyl silanes, focusing on the insights gained from theoretical and computational studies. It summarizes key quantitative kinetic and thermodynamic data, details the computational methodologies used in these investigations, and presents visual diagrams of the primary reaction mechanisms.

Core Reaction Pathways of Glycidyl Silanes

The chemistry of glycidyl silanes is dominated by two primary processes: the sol-gel reaction of the alkoxysilane groups and the ring-opening of the terminal epoxy group. These reactions can occur sequentially or concurrently, influenced by conditions such as pH, temperature, solvent, and the presence of catalysts.[1][3]

Hydrolysis and Condensation

The foundational reaction for alkoxysilanes is a two-step process involving hydrolysis and condensation. Computational chemistry has been instrumental in modeling these steps to predict reactivity and film formation.[4]

-

Hydrolysis: The process begins with the hydrolysis of the methoxy (B1213986) or ethoxy groups attached to the silicon atom in the presence of water, converting them into reactive silanol (B1196071) (Si-OH) groups. This is often the rate-determining step in the formation of a siloxane network.[4][5] This reaction can proceed stepwise, forming partially and fully hydrolyzed species (e.g., RSi(OMe)₃₋ₙ(OH)ₙ).[3]

-

Condensation: The newly formed silanol groups are highly reactive and undergo condensation with other silanols to form stable siloxane bonds (Si-O-Si), releasing water or alcohol. This polycondensation process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.[5][6]

Theoretical studies indicate that the reaction rate decreases as the alkyl group chain length on the silane increases.[4] The entire process of hydrolysis and condensation is significantly accelerated by increases in temperature.[3]

Epoxy Ring-Opening Reactions

The glycidyl group's epoxy ring is susceptible to nucleophilic attack, leading to a variety of possible reaction products.[7] This reactivity is crucial for grafting the silane to organic polymers and surfaces. Theoretical studies help elucidate the mechanisms and product distributions under various conditions.

-

Hydrolytic Opening: In aqueous environments, the epoxy ring can be hydrolyzed to form a diol. This reaction is often observed concurrently with the silane condensation process and is also accelerated by temperature.[3]

-

Nucleophilic Addition: The epoxy ring readily reacts with nucleophiles such as amines (R-NH₂). This reaction is fundamental to the use of glycidyl silanes in cross-linking epoxy resins or amine-functionalized polymers. The reaction between γ-amino propyl triethoxy silane and γ-glycidoxy propyl trimethoxy silane, for instance, involves the amine acting as a nucleophile to open the epoxy ring, forming a stable C-N bond and a highly cross-linked network.[8]

-

Cationic Ring-Opening Polymerization (ROP): In the presence of a cationic initiator, such as anhydrous lithium perchlorate, the epoxy groups can undergo ring-opening polymerization to form poly(ethylene oxide) (PEO) chains.[9] This allows for the creation of organic-inorganic hybrid polymers.

The opening of the epoxy ring can lead to the formation of various species, including PEO chains, diols, and dioxane structures.[7]

Surface Grafting and Interfacial Reactions

A primary application of glycidyl silanes is to act as a coupling agent between inorganic substrates and organic polymers. This is achieved through the dual reactivity of the molecule. After hydrolysis, the silanol groups can condense with hydroxyl groups on an inorganic surface (e.g., metal oxides, silica) to form stable covalent bonds, such as Si-O-Fe on steel.[6]

Density Functional Theory (DFT) calculations have shown that the formation of the Si-O-metal bond is often kinetically and thermodynamically preferred over the self-condensation of silanol monomers.[6] This interfacial reaction effectively grafts the silane onto the substrate, with the organic glycidyl group oriented away from the surface, ready to react with a polymer matrix.

Computational Methodologies

Theoretical investigations rely on a range of computational chemistry methods to model reaction pathways and predict chemical behavior.

-

Density Functional Theory (DFT): This is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules.[4] DFT calculations are employed to determine the geometries of reactants, transition states, and products, as well as to calculate activation energies and reaction thermodynamics.[6][10] This allows for the comparison of different potential reaction pathways, such as the preference for surface grafting over self-condensation.[6] A common level of theory used is the B3LYP functional with a 6-31G(d) basis set.[11]

-

Ab Initio Methods: Methods like Hartree-Fock are used for foundational calculations of molecular orbitals and energy levels, providing qualitative hypotheses for reaction mechanisms.[4]

-

Molecular Dynamics (MD): MD simulations are used to model the dynamic behavior of molecules over time.[11] This approach is useful for studying conformational changes, solvent effects, and the overall process of film formation on a surface from silane precursors.[12]

-

Kinetic Modeling: To predict reaction rates, theoretical calculations are often coupled with models like the conventional transition-state theory, which can include corrections for quantum mechanical effects such as tunneling.[13]

Quantitative Analysis of Reaction Pathways

Theoretical and experimental studies have yielded quantitative data that is crucial for controlling this compound reactions.

Table 1: Kinetic Data for Hydrolysis of γ-GPS

| Reaction Step | Conditions | Parameter | Value | Reference |

|---|

| First Hydrolysis Step | pH 5.4, 26°C | Pseudo-first order rate constant | 0.026 min⁻¹ |[3] |

Table 2: Activation Energies for Key Reaction Steps

| Reaction | Product | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Epoxy Ring Opening | Diol Structure | 68.4 kJ/mol | [3] |

| Cationic ROP of Epoxy Group | Poly(ethylene oxide) | 77.9 ± 2.0 kJ/mol |[9] |

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory and molecular dynamics, provide indispensable insights into the complex reaction pathways of glycidyl silanes. These computational approaches have clarified the mechanisms of hydrolysis and condensation, quantified the energetics of epoxy ring-opening, and established the kinetic preference for surface grafting over self-condensation. This detailed molecular-level understanding is critical for the rational design of advanced materials, enabling researchers and drug development professionals to precisely tailor surface properties, enhance adhesion, and control the formation of organic-inorganic hybrid systems for a wide array of applications.

References

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hydrophobe.org [hydrophobe.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. Understanding the role of silane pretreatments in an organic coating system. Part 2: a study of molecular dynamics simu… [ouci.dntb.gov.ua]

- 13. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Modification of Nanoparticles with Glycidyl Silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for advanced applications in drug delivery, diagnostics, and materials science. This document provides a detailed protocol for the surface functionalization of nanoparticles using glycidyl (B131873) silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). The epoxy group of the glycidyl silane (B1218182) serves as a versatile reactive handle for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads. Silanization creates a stable, covalent bond between the inorganic nanoparticle core and the functional organic layer, enhancing colloidal stability, biocompatibility, and specific targeting capabilities.[1][2]

Principle of Silanization

The surface modification process involves the reaction of trifunctional organosilanes with hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica (B1680970), iron oxide, zinc oxide). The process can be divided into three main steps:

-

Hydrolysis: The alkoxy groups (e.g., methoxy (B1213986) or ethoxy) of the silane are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the nanoparticle surface, forming stable siloxane bonds (Si-O-Si).

-

Self-Condensation: The silanol groups of adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane layer on the nanoparticle surface.

This process results in a robust and functional coating on the nanoparticle.[3][4]

Experimental Protocols

This section provides a detailed methodology for the surface modification of nanoparticles with glycidyl silane. The following protocol is a general guideline and may require optimization depending on the specific type and size of the nanoparticles, as well as the desired degree of functionalization.

Materials

-

Nanoparticles (e.g., silica, iron oxide, zinc oxide)

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) or (3-Glycidyloxypropyl)triethoxysilane (GPTES)

-

Anhydrous solvent (e.g., ethanol, toluene, or a mixture)

-

Deionized water

-

Ammonia (B1221849) solution (for silica nanoparticles, optional) or a weak acid/base to adjust pH

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

Step-by-Step Protocol

-

Nanoparticle Preparation and Dispersion:

-

Disperse a known quantity of nanoparticles in the chosen anhydrous solvent. For example, 1 gram of silica nanoparticles can be dispersed in 100 mL of an ethanol/water mixture (e.g., 4:1 v/v).[5]

-

To ensure a homogeneous suspension and break up any agglomerates, sonicate the mixture for 15-30 minutes.[2]

-

-

Surface Activation (Optional, primarily for silica nanoparticles):

-

For silica nanoparticles, the surface can be activated to increase the density of silanol groups. This can be achieved by adding a small amount of ammonia solution and stirring for 1 hour at room temperature.[6] Following activation, wash the nanoparticles with the reaction solvent to remove excess ammonia.

-

-

Silanization Reaction:

-

Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Purge the flask with an inert gas (nitrogen or argon) for 15 minutes to create an inert atmosphere.[2]

-

While stirring, add the this compound to the nanoparticle suspension. The optimal amount of silane depends on the surface area of the nanoparticles and the desired grafting density. A common starting point is a weight ratio of 80% GPTMS with respect to the weight of silica nanoparticles.[5][7]

-

Adjust the pH of the solution if necessary. For silica nanoparticles in an ethanol/water mixture, a pH of 4-5 is often used to promote hydrolysis of the silane.[5]

-

Heat the reaction mixture to reflux (typically 60-80°C for ethanol-based systems) and maintain the reaction for 4 to 24 hours with continuous stirring.[2][8]

-

-

Purification of Modified Nanoparticles:

-

After the reaction, allow the mixture to cool to room temperature.

-

Separate the modified nanoparticles from the reaction mixture by centrifugation.

-

Discard the supernatant containing unreacted silane and by-products.

-

To remove any non-covalently bound silane, wash the nanoparticles by repeatedly resuspending them in fresh solvent followed by centrifugation. This washing step should be performed at least three times.[2]

-

-

Drying and Storage:

-

After the final wash, dry the glycidyl-functionalized nanoparticles under vacuum.

-

Store the dried nanoparticles in a desiccator to prevent hydrolysis of the epoxy groups.

-

Data Presentation: Characterization of Modified Nanoparticles

Successful surface modification can be confirmed and quantified using various analytical techniques. The following table summarizes typical changes observed in nanoparticle properties after modification with this compound.

| Characterization Technique | Parameter Measured | Typical Result for Unmodified Nanoparticles | Typical Result for this compound Modified Nanoparticles | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Broad peak around 3400 cm⁻¹ (O-H stretching) and a strong peak around 1100 cm⁻¹ (Si-O-Si stretching) for silica NPs. | Appearance of new peaks corresponding to C-H stretching (around 2940 cm⁻¹), and the epoxy ring (around 910 cm⁻¹ and 1250 cm⁻¹). | [7][8] |

| Thermogravimetric Analysis (TGA) | Organic content | Minimal weight loss at higher temperatures. | A distinct weight loss step at temperatures corresponding to the decomposition of the grafted this compound layer, indicating successful surface coating.[7] | [7] |

| Transmission Electron Microscopy (TEM) | Particle size and morphology | Shows the size and shape of the core nanoparticles. | May show a thin, uniform shell around the nanoparticle core. Confirms that the nanoparticles have not significantly aggregated. | [9][10] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity | Provides the initial hydrodynamic size of the nanoparticles in suspension. | An increase in the hydrodynamic diameter is expected due to the added silane layer. | [9][11] |

| Zeta Potential | Surface charge | The surface charge of the unmodified nanoparticles in a specific buffer. | A change in the zeta potential is expected, reflecting the alteration of the surface chemistry. | [12] |

Mandatory Visualization

Experimental Workflow for Surface Modification

The following diagram illustrates the key steps in the protocol for the surface modification of nanoparticles with this compound.

Caption: Workflow for this compound surface modification of nanoparticles.

Signaling Pathway of Surface Functionalization

The diagram below illustrates the chemical transformations occurring during the silanization process on the nanoparticle surface.

Caption: Chemical pathway of nanoparticle surface functionalization.

References

- 1. Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]